Morphine-6|A-Glucuronide-13C3, 15N
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Overview
Description
Morphine-6|A-Glucuronide-13C3, 15N is a stable isotope-labeled compound derived from morphine. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of morphine and its metabolites. This compound is particularly valuable in the field of analytical chemistry, where it serves as an internal standard for mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphine-6|A-Glucuronide-13C3, 15N involves the glucuronidation of morphine. This process is typically catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7). The reaction conditions include the presence of glucuronic acid and appropriate cofactors to facilitate the conjugation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to produce the enzyme UGT2B7 and the subsequent glucuronidation of morphine under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Morphine-6|A-Glucuronide-13C3, 15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the stability of the compound under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are analyzed to understand the compound’s behavior and stability under different chemical environments .
Scientific Research Applications
Morphine-6|A-Glucuronide-13C3, 15N has a wide range of scientific research applications:
Mechanism of Action
Morphine-6|A-Glucuronide-13C3, 15N exerts its effects by acting on the mu opioid receptor, similar to morphine. It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine. The compound’s analgesic effects are mediated through the activation of these opioid receptors, leading to the inhibition of pain signals in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Morphine-3-Glucuronide: Another metabolite of morphine, but it does not have significant analgesic effects.
Codeine-6-Glucuronide: A metabolite of codeine with similar properties to Morphine-6|A-Glucuronide-13C3, 15N.
Morphine-N-Oxide: A less common metabolite of morphine with different pharmacological properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry and pharmacokinetic studies. Its higher affinity for the delta receptor and lower affinity for the kappa receptor compared to morphine also contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C23H27NO9 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i6+1,7+1,11+1,24+1 |
InChI Key |
GNJCUHZOSOYIEC-MIBRAXPWSA-N |
Isomeric SMILES |
C[15N]1[13CH2][13CH2][C@]23[C@@H]4[13C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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